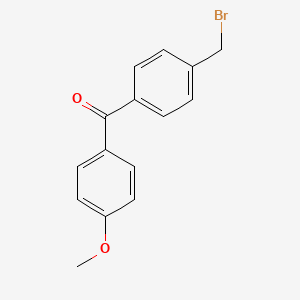

4-(4-Methoxybenzoyl)benzyl bromide

Description

4-(4-Methoxybenzoyl)benzyl bromide is a benzyl bromide derivative featuring a 4-methoxybenzoyl substituent. This compound combines a benzyl bromide moiety (C₆H₅CH₂Br) with a 4-methoxybenzoyl group (C₆H₄(CO)(OCH₃)), resulting in the molecular formula C₁₅H₁₃BrO₂. The methoxybenzoyl group introduces electron-withdrawing characteristics due to the ketone (CO) and electron-donating effects from the methoxy (OCH₃) group, influencing its reactivity and stability.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C15H13BrO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3 |

InChI Key |

QNKIDIXROYHQKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone typically involves the bromination of (4-methoxyphenyl)methanone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: The major product is (4-formylphenyl)(4-methoxyphenyl)methanone.

Reduction: The major product is (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanol.

Scientific Research Applications

(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Methoxybenzoyl)benzyl bromide with structurally related benzyl bromide derivatives, focusing on substituent effects, reactivity, and applications:

Key Findings :

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxy in 4-Methoxybenzyl bromide) enhance reactivity by stabilizing transition states in nucleophilic substitution reactions.

- Electron-withdrawing groups (e.g., trifluoromethoxy, nitro, benzoyl) reduce reactivity by destabilizing the leaving group (Br⁻). For example, 4-(Trifluoromethoxy)benzyl bromide exhibits low reactivity due to the strong electron-withdrawing CF₃O group , while the benzoyl group in 4-(4-Methoxybenzoyl)benzyl bromide provides moderate deactivation .

Spectroscopic Properties :

- NMR Shifts : In compounds like A13 (), the 4-methoxybenzoyl group causes distinct ¹H and ¹³C NMR shifts (e.g., aromatic protons near the ketone resonate downfield). Similar trends would apply to 4-(4-Methoxybenzoyl)benzyl bromide.

- HRMS Data : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for 4-Methoxybenzyl bromide at m/z 201.06 ), aiding structural validation.

Applications: Pharmaceutical Intermediates: 4-Methoxybenzyl bromide and 4-(Trifluoromethoxy)benzyl bromide are used in API synthesis , whereas the benzoyl variant may serve as a precursor for bioactive molecules with enhanced steric bulk.

Safety and Handling :

- Benzyl bromides are generally toxic and irritant . Bulky substituents (e.g., benzoyl) may reduce volatility but require standard precautions (gloves, ventilation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.